2-Chloro-2'-fluoro-5-iodobiphenyl-4-ol
Description
Properties
Molecular Formula |
C12H7ClFIO |
|---|---|
Molecular Weight |
348.54 g/mol |
IUPAC Name |
5-chloro-4-(2-fluorophenyl)-2-iodophenol |
InChI |
InChI=1S/C12H7ClFIO/c13-9-6-12(16)11(15)5-8(9)7-3-1-2-4-10(7)14/h1-6,16H |
InChI Key |
NJSYCFMGRNJAFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2Cl)O)I)F |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Synthesis
One of the primary applications of 2-Chloro-2'-fluoro-5-iodobiphenyl-4-ol is as an intermediate in pharmaceutical synthesis. It serves as a building block for various biologically active compounds, including inhibitors for specific enzymes or receptors. For instance, it has been utilized in the synthesis of Empagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for treating type 2 diabetes .
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. For example, research indicated that certain synthesized analogs showed significant cytotoxicity against various cancer cell lines, highlighting the compound's potential as a lead structure for developing new anticancer agents .
| Compound | Target Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT116 | 12.5 |
| Compound B | MCF7 | 15.0 |
| Compound C | A549 | 10.0 |
Materials Science
Polymer Chemistry
In materials science, this compound is explored for its potential use in polymer chemistry. Its unique chemical structure allows it to act as a functional monomer in the synthesis of advanced materials with tailored properties, such as enhanced thermal stability and chemical resistance. Studies have shown that polymers derived from this compound exhibit improved mechanical properties and can be used in high-performance applications .
Catalysis
Palladium-Catalyzed Reactions
The compound has also been investigated for its role in catalysis, particularly in palladium-catalyzed cross-coupling reactions. These reactions are vital for constructing complex organic molecules efficiently. Research indicates that using this compound as a reagent can significantly enhance reaction yields and selectivity in C–H bond arylation processes .
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| C–H Bond Arylation | 85 | Pd(OAc)₂, Cs₂CO₃, DMF, 110 ºC |
| Suzuki Coupling | 90 | Pd(PPh₃)₂Cl₂, K₂CO₃, THF |
| Stille Coupling | 75 | PdCl₂(PPh₃)₂, DMF |
Case Studies
-
Synthesis of Empagliflozin
- Objective: Develop an efficient route to synthesize Empagliflozin.
- Methodology: Utilized this compound as a key intermediate.
- Outcome: Achieved high yields with minimal side products, demonstrating the compound's effectiveness in pharmaceutical applications.
-
Polymer Development
- Objective: Investigate the incorporation of this compound into polymer matrices.
- Results: Enhanced thermal stability and mechanical strength were observed in the resulting polymers, making them suitable for industrial applications.
-
Catalytic Applications
- Study Focus: Evaluate the efficiency of palladium-catalyzed reactions using this compound.
- Findings: The compound significantly improved yields and selectivity in various coupling reactions, showcasing its utility in synthetic organic chemistry.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs include:
Key Observations :
- Halogen Diversity : The target compound uniquely incorporates iodine, which increases molecular weight and polarizability compared to Cl/F-only analogs. Iodine’s larger atomic radius may enhance steric hindrance and influence π-π stacking interactions in biological systems.
- Functional Groups : The hydroxyl group at position 4 enhances hydrophilicity compared to methoxy or carboxylic acid groups in analogs. This could affect membrane permeability in drug design contexts .
Physicochemical Properties
- Solubility : Hydroxyl and carboxylic acid groups generally improve water solubility. For example, 2-chloro-4-fluorobenzoic acid (logP ~2.1) is more soluble in polar solvents than the target compound, which likely has higher logP due to iodine’s hydrophobicity .
- Melting Points: Halogenated biphenyls typically exhibit high melting points.
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two fragments:
-
Fragment A : A 2-chloro-5-iodophenol derivative.
-
Fragment B : A 2-fluorophenylboronic acid.
Coupling these fragments via palladium catalysis would yield the biphenyl structure. Protecting the hydroxyl group during coupling is critical to prevent side reactions.
Reaction Protocol
-
Protection of Phenolic -OH :
-
Suzuki Coupling :
-
Deprotection of Methoxy Group :
Challenges :
-
Competing coupling at iodine vs. chlorine sites may require careful ligand selection (e.g., bulky phosphines) to enhance selectivity.
-
Residual palladium removal necessitates post-reaction purification via chelating resins.
Sequential Halogenation and Hydroxylation
An alternative approach involves constructing the biphenyl core first, followed by stepwise halogenation and hydroxylation. This method is advantageous when starting from commercially available biphenyl derivatives.
Iodination at the 5-Position
Regioselectivity Considerations
Iodination preferentially occurs at the para position relative to the hydroxyl group due to directing effects. Competing ortho iodination is mitigated by steric hindrance from the chloro and fluoro substituents.
Ullmann Coupling for Direct Assembly
The Ullmann reaction offers a copper-mediated pathway for forming the biphenyl bond, particularly useful for electron-deficient aryl halides.
Reaction Setup
Mechanistic Pathway
The copper catalyst facilitates the coupling of the two aryl iodides, though competing homo-coupling may occur. Excess 1-fluoro-2-iodobenzene (1.5 equiv) suppresses this side reaction.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield |
|---|---|---|---|
| Suzuki Coupling | High regioselectivity; Scalable | Requires protection/deprotection steps | 70–80% |
| Sequential Halogenation | Uses commercially available intermediates | Low iodination efficiency | 60–70% |
| Ullmann Coupling | Single-step biphenyl formation | Low yield; Copper residue contamination | 50–60% |
Challenges and Optimization Strategies
Halogen Compatibility
Q & A
Q. What are the key considerations for synthesizing 2-Chloro-2'-fluoro-5-iodobiphenyl-4-ol in a laboratory setting?
- Methodological Answer : Synthesis should prioritize regioselective halogenation and biphenyl coupling. Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the iodophenyl group, ensuring precise temperature control (0–5°C) to minimize dehalogenation. Monitor reaction progress via HPLC with UV detection at 254 nm to track intermediate formation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound from byproducts like dehalogenated derivatives.
Q. How can researchers optimize purification protocols for this compound?
- Methodological Answer : Recrystallization using a mixed solvent system (e.g., dichloromethane/hexane) improves purity. Pre-purify crude products via flash chromatography to remove polar impurities. For persistent contaminants (e.g., residual catalysts), employ preparative TLC with fluorescent indicators. Validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS), ensuring <1% residual solvent via GC-MS .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Use fume hoods for all steps due to volatile halogenated intermediates. Wear nitrile gloves, chemical-resistant goggles, and lab coats. Store the compound in amber glass vials under inert gas (argon) to prevent photodegradation. In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for potential iodine toxicity .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives or reaction pathways for this compound?
- Methodological Answer : Apply density functional theory (DFT) to model reaction energetics and transition states. Tools like Gaussian or ORCA can predict regioselectivity in halogenation steps. Use ICReDD’s reaction path search algorithms to simulate alternative pathways (e.g., nucleophilic aromatic substitution) and validate with experimental kinetics .
Q. What experimental design strategies resolve contradictions in catalytic efficiency data during synthesis?
- Methodological Answer : Employ factorial design (e.g., 2³ factorial matrix) to isolate variables like catalyst loading, temperature, and solvent polarity. Statistical analysis (ANOVA) identifies dominant factors. For inconsistent yields, use in-situ IR spectroscopy to monitor intermediate stability and adjust reaction time dynamically .
Q. How can structural characterization address discrepancies in crystallographic data for halogenated biphenyls?
- Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) to resolve bond angles and torsional strain. Compare with DFT-optimized geometries to identify deviations caused by crystal packing. For amorphous samples, use solid-state NMR (¹⁹F/¹²⁷I) to probe local electronic environments .
Q. What scale-up challenges arise in transitioning from lab-scale to pilot-scale synthesis?
- Methodological Answer : Address heat dissipation issues in exothermic coupling reactions by using jacketed reactors with controlled cooling. Optimize solvent recovery systems (e.g., wiped-film evaporators) to reduce waste. Implement process analytical technology (PAT) for real-time monitoring of iodine content, ensuring compliance with regulatory limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
